N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiopropamine and Methiopropamine are structurally related to amphetamine where the phenyl ring has been replaced by thiophene . They have similar stimulant effects to amphetamine but with around one third the potency .
Synthesis Analysis
The synthesis of Methiopropamine begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1- (thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1- (thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1- (thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis
The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position .Chemical Reactions Analysis
Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S- oxides . These are further deaminated by CYP2C in liver transforming them into inactive 1- (Thiophen-2-yl)-2-propan-2-one which is a phenylacetone derivative .Physical and Chemical Properties Analysis
The molecular weight of Methiopropamine is 155.26 g·mol −1 .Scientific Research Applications
Disposition and Metabolism Studies
Studies on compounds like SB-649868, which shares a complex structure with the compound of interest, are primarily focused on understanding their disposition and metabolism within the human body. For instance, Renzulli et al. (2011) conducted a study to determine the disposition of [14C]SB-649868 in humans, revealing that it undergoes extensive metabolism with principal elimination via feces. Such studies are crucial for identifying metabolic pathways and potential metabolites that may have therapeutic or toxicological relevance.
Toxicology and Environmental Health
Investigations into compounds like polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) are significant in environmental health research. These studies, such as those by Nagayama et al. (1998), focus on the effects of exposure to environmental pollutants on human health, including thyroid hormone status and immune system impacts in infants. Understanding the toxicology of similar complex compounds can inform safety standards and risk assessments.
Biomarker Discovery for Exposure
Research also extends to identifying biomarkers for exposure to hazardous compounds. For example, Lambert et al. (2006) explored the induction of cytochrome P450 1A2 (CYP1A2) activity as a biomarker for exposure to PCBs and PCDFs, highlighting the potential for using metabolic responses to track exposure to toxic substances in occupational settings.
Antitumor and Therapeutic Potential
Compounds with similar complexity are also explored for their antitumor properties. Hadoux et al. (2014) investigated the therapeutic benefit of temozolomide in patients with metastatic pheochromocytoma or paraganglioma, indicating the potential of certain compounds in cancer treatment through mechanisms involving specific genetic mutations and enzyme promoter methylation.
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Mode of Action
Thiophene derivatives have been shown to have various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives have been shown to have various biological and physiological effects .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-21-19(24)17-12-7-3-2-4-10-16(12)27-20(17)22-18(23)15-11-25-13-8-5-6-9-14(13)26-15/h5-6,8-9,15H,2-4,7,10-11H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFFVTSWLIQDIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.